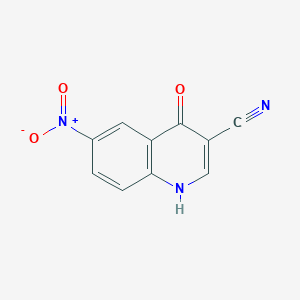

6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

6-nitro-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3O3/c11-4-6-5-12-9-2-1-7(13(15)16)3-8(9)10(6)14/h1-3,5H,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIXIFBGEDRCAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CN2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile typically involves the reaction of anthranilic acid derivatives with suitable nitrating agents . One common method includes the nitration of 4-hydroxyquinoline-3-carbonitrile using nitric acid under controlled conditions . The reaction is usually carried out in an acidic medium, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form 6-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is C10H5N3O3, with a molecular weight of approximately 215.16 g/mol. The compound features a quinoline ring system with a nitro group at the 6-position and a carbonitrile group at the 3-position, which contribute to its unique reactivity and biological properties.

Antimicrobial Activity

One of the primary applications of this compound is in the development of antimicrobial agents. The compound exhibits significant activity against various Gram-positive and Gram-negative bacteria by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication. This inhibition leads to bactericidal effects, making it a candidate for antibiotic development .

Cancer Research

Research has indicated that derivatives of this compound may also possess anticancer properties. Certain studies suggest that it can inhibit protein tyrosine kinases (PTKs), which are crucial in cell signaling pathways related to cancer progression. This inhibition may provide therapeutic avenues for treating cancers associated with deregulated PTK activity .

Materials Science

The compound is being explored for its potential use in organic semiconductors due to its unique electronic properties derived from its heterocyclic structure. The ability to modify its chemical structure allows researchers to tailor materials for specific electronic applications, including transistors and photovoltaic cells.

Enzyme Inhibition Studies

This compound has been utilized in various biochemical studies to understand enzyme inhibition mechanisms. Its interaction with specific molecular targets provides insights into developing more effective derivatives with improved pharmacological profiles .

Synthesis and Biological Evaluation

A notable study involved synthesizing various derivatives of this compound and evaluating their antimicrobial efficacy. The results demonstrated that modifications at specific positions on the quinoline ring could enhance biological activity, indicating the importance of structure-activity relationships in drug design .

Anticancer Potential

Another research effort focused on the compound's ability to inhibit PTKs related to cancer growth. The findings suggested that certain derivatives effectively reduced tumor cell proliferation in vitro, supporting further investigation into their therapeutic potential against various cancers .

Wirkmechanismus

The mechanism of action of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial activity . The nitro group plays a crucial role in its reactivity and interaction with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Key Observations

Synthesis Efficiency :

- The 7-(3-chloropropoxy)-6-methoxy derivative (bosutinib intermediate) achieves moderate yields (29.8%) via a streamlined process involving DMF-DMA-mediated cyclization, avoiding high-temperature Gould-Jacobs methodologies that often result in lower yields (~40%) due to tar formation .

- Fluoro-substituted derivatives (e.g., 7-fluoro) are synthesized efficiently (72% yield) under mild alkylation conditions, highlighting the versatility of halogen substituents in optimizing reaction pathways .

Halogen Substituents: Fluoro groups (e.g., 6-F, 7-F) improve metabolic stability and bioavailability, making them favorable in antimicrobial and anticancer agents .

Electronic and Solubility Profiles

- The nitro group in 6-nitro derivatives increases molecular polarity, which may enhance hydrogen bonding interactions in crystal lattices (as per Etter’s graph set analysis ). However, this could also reduce lipophilicity, impacting membrane permeability in biological systems.

- Fluoro and methoxy substituents balance lipophilicity and electronic effects, optimizing pharmacokinetic profiles. For example, 7-fluoro derivatives exhibit improved antimicrobial activity compared to non-halogenated analogs .

Biologische Aktivität

6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a heterocyclic compound belonging to the quinoline derivatives class, notable for its diverse biological activities. The compound's structure features a nitro group at the 6-position and a carbonitrile group at the 3-position, which contribute to its unique reactivity and potential medicinal applications. This article explores its biological activity, particularly focusing on its antimicrobial properties and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C₉H₆N₄O₃

- Molar Mass : Approximately 215.16 g/mol

The presence of the nitro and carbonitrile groups enhances the compound's reactivity, making it a valuable candidate for further research in medicinal chemistry.

The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. This inhibition leads to bactericidal effects, positioning the compound as a candidate for antibiotic development. Studies indicate significant activity against various Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, particularly against:

- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus.

- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.

Case Studies

- Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound derivatives against various bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL, showcasing their potential as effective antibacterial agents .

- Inhibition of DNA Gyrase : Another research focused on the interaction of this compound with DNA gyrase, revealing that it binds effectively to the enzyme's active site, inhibiting its function and leading to bacterial cell death.

Synthesis Methods

Several synthesis approaches have been reported for this compound:

Applications in Medicinal Chemistry

This compound serves as a precursor in synthesizing various pharmaceutical compounds with antimicrobial properties. Its derivatives are being explored for their potential use in treating infections caused by antibiotic-resistant bacteria.

Q & A

Q. Basic

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peaks). For derivatives, fragmentation patterns help identify nitro and cyano groups .

- NMR: 1H/13C NMR resolves aromatic proton environments; the nitro group deshields adjacent protons, while the cyano group appears as a singlet near δ 110-120 ppm in 13C spectra .

- X-ray Crystallography: SHELX software refines crystal structures, resolving bond lengths and angles critical for confirming tautomeric forms (e.g., keto-enol equilibrium) .

Advanced: Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from impurities or dynamic tautomerism. Cross-validate with computational methods (DFT) or variable-temperature NMR .

How can researchers optimize the Gould-Jacobs cyclization for higher yields while minimizing side reactions?

Advanced

Key factors include:

- Temperature: Elevated temperatures (150–200°C) accelerate cyclization but risk decomposition. Dowtherm A (a heat-transfer fluid) enables controlled thermal conditions .

- Catalysis: Lewis acids (e.g., ZnCl2) or ionic liquids improve regioselectivity for nitro-substituted products .

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification to remove residues .

- Workflow Integration: Multi-step protocols (e.g., one-pot synthesis) reduce intermediate isolation losses. Pilot-scale studies report 29.8% yield over eight steps with 98.6% purity .

What strategies address contradictions in spectral data or unexpected reactivity during functionalization?

Q. Advanced

- Isotopic Labeling: Use 15N or 13C-labeled precursors to trace nitro group behavior in reaction pathways .

- Computational Validation: Density Functional Theory (DFT) models predict electronic effects of nitro and cyano groups on reactivity, aiding in rationalizing anomalous NMR/IR data .

- Kinetic Studies: Monitor reaction progress via in situ FTIR or HPLC to identify intermediates causing side reactions (e.g., nitro reduction under catalytic conditions) .

What in vitro models are suitable for evaluating the biological activity of this compound, particularly in anticancer research?

Q. Advanced

- Enzyme Inhibition Assays: Test inhibition of tyrosine kinases or topoisomerases, leveraging the quinoline core’s DNA intercalation potential .

- Cell-Based Models: Use cancer cell lines (e.g., MCF-7, HeLa) to assess IC50 values. Compare with structurally similar chromene-carbonitriles, which show antiproliferative activity via ROS modulation .

- Mechanistic Probes: Fluorescence tagging (e.g., acrylamide derivatives) tracks cellular uptake and sublocalization .

How can researchers functionalize the quinoline core to enhance physicochemical properties for material science applications?

Q. Advanced

- Electron-Withdrawing Groups: Introduce fluorinated or sulfonamide substituents at the 6- or 7-positions to modulate electronic properties for organic semiconductors .

- Cross-Coupling Reactions: Suzuki-Miyaura or Buchwald-Hartwig reactions enable aryl/heteroaryl grafting at the 2-position, enhancing π-conjugation for OLED applications .

- Solubility Optimization: PEGylation or pro-drug strategies (e.g., ester hydrolysis) improve aqueous solubility without altering core reactivity .

What safety and handling protocols are critical given the compound’s reactive groups?

Q. Basic

- Nitro Group Hazards: Avoid reducing agents or high temperatures to prevent explosive decomposition. Use blast shields in large-scale reactions .

- Cyanide Exposure: Handle in fume hoods with HCN detectors. Neutralize waste with alkaline hypochlorite solutions .

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and eye protection are mandatory. Refer to SDS guidelines for similar quinoline-carbonitriles .

How can computational tools like DFT or molecular docking predict the compound’s interactions in biological or catalytic systems?

Q. Advanced

- DFT Calculations: Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the nitro group’s electron-deficient nature enhances electrophilic attack susceptibility .

- Molecular Docking: Simulate binding to protein targets (e.g., EGFR kinase) using AutoDock Vina. Validate with experimental IC50 data from kinase assays .

- MD Simulations: Assess stability in lipid bilayers or solvent environments to guide drug delivery system design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.